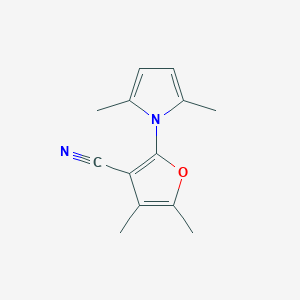
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide, also known as CDEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDEB belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has also been shown to have potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has also been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its pharmacological properties, making it a suitable candidate for drug development. However, N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide. One area of research is the development of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide-based therapies for cancer. N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has shown promising anticancer activity in vitro, and more research is needed to determine its efficacy in vivo. Another area of research is the elucidation of the mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide. By understanding how N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide works at the molecular level, researchers can develop more effective therapies based on this compound. Finally, more research is needed to determine the safety and toxicity of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide in vivo, which is essential for the development of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide-based therapies for human use.
Conclusion
In conclusion, N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide, or N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide, is a promising compound that has been extensively studied for its potential therapeutic applications. The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been optimized to achieve high yields and purity, making it a suitable compound for scientific research. N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to exhibit a range of interesting pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant properties, as well as potent anticancer activity. However, more research is needed to determine its safety and efficacy in vivo, as well as its mechanism of action.
Synthesemethoden
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide involves a series of chemical reactions that start with the reaction of 5-chloro-2,4-dimethoxyaniline with ethyl 2-bromo-3-ethoxybenzoate in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to form the final product, N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide. The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-4-23-14-8-6-5-7-11(14)17(20)19-13-9-12(18)15(21-2)10-16(13)22-3/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGFTQWRCVFLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)


![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)
![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)
![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)
